Cyclobenzaprine Hydrochloride

描述

This compound is a centrally acting muscle relaxant, chemically similar to amitriptyline hydrochloride with antidepressant activity. The exact mechanism of action of this compound has not been fully determined. However, it primarily acts at the brain stem to reduce tonic somatic motor activity, influencing both gamma and alpha motor neurons. This leads to a reduction in muscle spasms.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 5 approved and 1 investigational indication.

See also: Cyclobenzaprine (has active moiety).

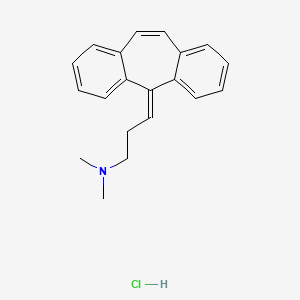

Structure

3D Structure of Parent

属性

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEAYBOGHINOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-53-7 (Parent) | |

| Record name | Cyclobenzaprine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045105 | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6202-23-9 | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6202-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobenzaprine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobenzaprine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl(dimethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE05JYS2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclobenzaprine Hydrochloride: A Comprehensive Physicochemical Profile for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobenzaprine hydrochloride, a centrally acting skeletal muscle relaxant, is a well-established therapeutic agent for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions. Its structural similarity to tricyclic antidepressants underpins its unique pharmacological profile. For researchers and pharmaceutical scientists, a thorough understanding of its physicochemical properties is paramount for the development of novel formulations, analytical method validation, and further investigation into its mechanism of action. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental protocols and visual representations of its signaling pathways and experimental workflows.

Core Physicochemical Properties

This compound is a white, crystalline tricyclic amine salt.[1][2][3] The quantitative physicochemical data are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₀H₂₁N·HCl | [1][2][3] |

| Molecular Weight | 311.9 g/mol | [1][2][3] |

| Appearance | White, crystalline powder | [1][2][3] |

| Melting Point | 217 °C | [1][2][3] |

| pKa | 8.47 at 25 °C | [1][2][3] |

| Predicted logP | 4.61 |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | Freely soluble | [1][2][3] |

| Alcohol | Freely soluble | [1][2][3] |

| Methanol | Freely soluble | |

| Isopropanol | Sparingly soluble | [1][2][3] |

| Hydrocarbon Solvents | Insoluble | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Peaks/Wavelengths | References |

| UV-Vis (in Methanol) | λmax at approximately 290 nm | |

| Infrared (IR) | Characteristic peaks at 3010 cm⁻¹ (Ar. C-H stretch), 2954 cm⁻¹ (Ali. C-H stretch), 1645 cm⁻¹ (Ali. C=C stretch), 1481 cm⁻¹ (Ar. C=C stretch), and 1247 cm⁻¹ (C-N stretch) | |

| ¹H NMR | A spectrum is available; however, detailed peak assignments require further analysis. | |

| ¹³C NMR | Predicted spectra are available, but experimental data with assignments are not readily published. |

Mechanism of Action and Signaling Pathway

This compound exerts its muscle relaxant effects primarily within the central nervous system (CNS), specifically at the brain stem, rather than directly on skeletal muscle or at the neuromuscular junction.[1][4] The net effect is a reduction of tonic somatic motor activity, influencing both gamma (γ) and alpha (α) motor systems.[1] Evidence also suggests that it may act as a 5-HT2 receptor antagonist.[5]

Caption: Proposed CNS signaling pathway for this compound.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound. These represent standard, widely accepted experimental procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the end of melting. The range between these two temperatures is the melting range.

-

Caption: Experimental workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for shake-flask solubility determination.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of this compound for research and development purposes. The tabulated data, detailed experimental protocols, and visual diagrams offer a comprehensive foundation for scientists working with this important pharmaceutical compound. A thorough understanding of these properties is critical for ensuring the quality, efficacy, and safety of existing and future formulations containing this compound.

References

The Core Mechanism of Action of Cyclobenzaprine Hydrochloride on Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobenzaprine hydrochloride is a centrally acting skeletal muscle relaxant widely prescribed for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions. Structurally related to tricyclic antidepressants, its mechanism of action is complex and not fully elucidated, but it is understood to primarily involve modulation of neurotransmitter systems within the central nervous system (CNS), rather than a direct effect on skeletal muscle fibers or the neuromuscular junction. This guide provides an in-depth examination of the molecular and physiological underpinnings of cyclobenzaprine's therapeutic effects and associated side effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Central Neuromodulation

Cyclobenzaprine exerts its muscle relaxant properties predominantly at the level of the brainstem.[1][2][3] It does not act directly on the skeletal muscle or at the neuromuscular junction.[3][4] The core mechanism involves the reduction of tonic somatic motor activity, which is achieved by influencing both gamma (γ) and alpha (α) motor systems.[2][3] This net effect is a decrease in the firing rate of motor neurons, leading to the alleviation of muscle hyperactivity and spasm.[5]

The primary sites of action are descending serotonergic and noradrenergic pathways originating in the brainstem that project to the spinal cord.[5]

-

Influence on Descending Serotonergic Pathways: A significant component of cyclobenzaprine's action is its potent antagonism of serotonin 5-HT2 receptors.[2][4][6] By inhibiting these descending serotonergic systems in the spinal cord, it reduces the facilitation of motor neuron activity, thereby decreasing muscle tone.[6]

-

Influence on Descending Noradrenergic Pathways: Early animal studies suggested that cyclobenzaprine activates neurons in the locus coeruleus of the brainstem.[5] This was thought to increase the release of norepinephrine in the ventral horn of the spinal cord, which subsequently exerts an inhibitory action on alpha motor neurons.[4][5]

The following diagram illustrates the primary central mechanism of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Docking Studies of Cyclobenzaprine Hydrochloride with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobenzaprine hydrochloride, a centrally acting skeletal muscle relaxant structurally related to tricyclic antidepressants, exerts its therapeutic effects through modulation of multiple neurotransmitter systems.[1][2][3] This technical guide provides a comprehensive overview of the molecular docking of cyclobenzaprine with its key protein targets. It summarizes the binding affinities, details the experimental protocols for in silico analysis, and visualizes the associated signaling pathways. The primary objective is to offer a detailed resource for researchers engaged in computational drug design and the study of cyclobenzaprine's mechanism of action at a molecular level.

Introduction

Cyclobenzaprine is primarily prescribed for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1] Its pharmacological activity is not exerted directly on the skeletal muscle but originates within the central nervous system, predominantly at the brainstem.[1][4] The drug's structural similarity to tricyclic antidepressants underpins its complex pharmacology, which includes interactions with serotonergic, adrenergic, histaminic, and muscarinic receptors.[1][5] Molecular docking studies are pivotal in elucidating the precise interactions between cyclobenzaprine and its target proteins, offering insights into its therapeutic efficacy and side-effect profile.

Target Proteins and Binding Affinities

Cyclobenzaprine interacts with a range of G protein-coupled receptors (GPCRs) and other protein targets. The following table summarizes the reported binding affinities (Ki), antagonistic potencies (Kb), and binding energies from various in vitro and in silico studies. Lower Ki, Kb, and more negative binding energy values indicate stronger binding.

| Target Protein | Receptor Family | Binding Affinity (Ki) [nM] | Antagonistic Potency (Kb) [nM] | Binding Energy [kcal/mol] | Reference |

| Serotonin Receptor 5-HT2A | Serotonergic | 5.2 | 28.78 | - | [6][7] |

| Serotonin Receptor 5-HT2B | Serotonergic | 200 | - | - | [7] |

| Serotonin Receptor 5-HT2C | Serotonergic | 5.2 | - | - | [6] |

| Histamine H1 Receptor | Histaminergic | 1.3 | - | - | [6] |

| Alpha-1A Adrenergic Receptor | Adrenergic | 5.6 | - | - | [6] |

| Alpha-2B Adrenergic Receptor | Adrenergic | 21 | - | - | [6] |

| Alpha-2C Adrenergic Receptor | Adrenergic | 21 | - | - | [6] |

| Muscarinic M1 Receptor | Cholinergic | 7.9 | - | - | [6] |

| Myeloid Cell Leukemia-1 (MCL-1) | Bcl-2 family (Apoptosis Regulator) | - | - | -9.3 | [8] |

Signaling Pathways

The interaction of cyclobenzaprine with its target receptors initiates or inhibits specific intracellular signaling cascades. Understanding these pathways is crucial for comprehending the drug's overall pharmacological effects.

Serotonin 5-HT2A Receptor Signaling Pathway

Cyclobenzaprine is a potent antagonist of the 5-HT2A receptor.[9] Activation of this receptor typically leads to the activation of the Gq/11 signaling pathway, resulting in the stimulation of phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11][12] By blocking this pathway, cyclobenzaprine modulates downstream cellular responses.

Histamine H1 Receptor Signaling Pathway

Cyclobenzaprine is a potent non-competitive antagonist of the histamine H1 receptor, which is believed to contribute significantly to its sedative side effect.[13][14][15][16] The H1 receptor is coupled to a Gq protein, and its activation by histamine initiates the phospholipase C signaling cascade, similar to the 5-HT2A receptor, leading to the production of IP3 and DAG, subsequent intracellular calcium release, and PKC activation.[1]

Alpha-1 Adrenergic Receptor Signaling Pathway

Cyclobenzaprine also acts as an antagonist at alpha-1 adrenergic receptors.[17] These receptors, upon stimulation by norepinephrine or epinephrine, typically couple to Gq/11 proteins to activate the phospholipase C pathway, leading to physiological responses such as vasoconstriction.[3][8][18] Antagonism of this pathway by cyclobenzaprine can contribute to side effects like vasodilation.

MCL-1 and Apoptosis Regulation

Recent in silico studies have identified Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the Bcl-2 family, as a potential target of cyclobenzaprine.[8] MCL-1 promotes cell survival by inhibiting the pro-apoptotic proteins BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent caspase cascade that leads to apoptosis.[19][20] Inhibition of MCL-1 by cyclobenzaprine could potentially promote apoptosis, an area for further investigation.

Experimental Protocols for Molecular Docking

The following sections outline a generalized yet detailed workflow for performing molecular docking studies of cyclobenzaprine with its target proteins using widely accepted software.

General Workflow

The overall process of molecular docking involves the preparation of the target protein and the ligand (cyclobenzaprine), defining the binding site, running the docking simulation, and analyzing the results.

Software and Tools

-

Molecular Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio Visualizer

-

Molecular Docking: AutoDock Vina

-

Ligand Preparation: ChemDraw, PubChem

Step-by-Step Protocol

Step 1: Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated.

-

Clean the PDB File: Using a molecular visualization tool like UCSF Chimera, remove all non-essential molecules, including water, ions, and co-crystallized ligands. If the protein is a multimer, retain only the chain of interest.[21][22]

-

Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges in AutoDock Tools).

-

Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

-

Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical drawing software and saving it as a 3D format (e.g., MOL or SDF) or by downloading it from a database like PubChem.

-

Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.

-

Define Torsion Angles: Define the rotatable bonds in the cyclobenzaprine molecule to allow for flexibility during docking.

-

Save in PDBQT Format: Save the prepared ligand structure in the PDBQT format.

Step 3: Grid Box Generation

-

Identify the Binding Site: The binding site (or active site) of the protein needs to be defined. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location. Alternatively, literature information or binding site prediction tools can be used.

-

Define Grid Box Dimensions: Set the dimensions (x, y, z) of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely.

Step 4: Running the Docking Simulation with AutoDock Vina

-

Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

-

Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring different conformations of cyclobenzaprine within the defined binding site and scoring them based on its scoring function.

Step 5: Analysis of Results

-

Binding Affinity: The output file will contain the predicted binding affinities (in kcal/mol) for the top-ranked poses of cyclobenzaprine.

-

Visualization of Binding Poses: Load the protein and the docked ligand poses into a molecular visualization tool to analyze the interactions.

-

Interaction Analysis: Identify the key amino acid residues in the binding site that interact with cyclobenzaprine. Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Conclusion

This technical guide has provided a detailed overview of the molecular docking of this compound with its primary protein targets. The summarized binding affinity data highlights the drug's promiscuous nature, interacting with multiple receptor systems, which explains its therapeutic effects and side-effect profile. The delineated signaling pathways and the comprehensive molecular docking protocol offer a robust framework for researchers to conduct further in silico investigations. Future studies should aim to validate these computational predictions with experimental data to further refine our understanding of cyclobenzaprine's molecular mechanisms and to guide the development of more selective and effective therapeutic agents.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobenzaprine - Wikipedia [en.wikipedia.org]

- 7. Linking Pharmacology to Clinical Reports: Cyclobenzaprine and Its Possible Association With Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The Skeletal Muscle Relaxer Cyclobenzaprine Is a Potent Non-Competitive Antagonist of Histamine H1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. droracle.ai [droracle.ai]

- 17. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. molbiolcell.org [molbiolcell.org]

- 21. scotchem.ac.uk [scotchem.ac.uk]

- 22. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide on the Pharmacodynamics and Stereoselectivity of Cyclobenzaprine Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobenzaprine hydrochloride, a widely prescribed skeletal muscle relaxant, is a chiral molecule administered as a racemic mixture of its two enantiomers, (+)-cyclobenzaprine and (-)-cyclobenzaprine. This technical guide delves into the intricate pharmacodynamics of cyclobenzaprine, with a particular focus on the stereoselective interactions of its enantiomers with key physiological targets. Emerging evidence, which will be detailed herein, suggests that the pharmacological activity and side-effect profile of cyclobenzaprine may be attributable to differential actions of its enantiomers at various receptors, primarily the serotonin 5-HT2A, alpha-1 adrenergic, and histamine H1 receptors. This guide aims to provide a comprehensive resource for researchers and drug development professionals by summarizing quantitative binding data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. A thorough understanding of the stereoselectivity of cyclobenzaprine is paramount for the rational design of next-generation skeletal muscle relaxants with improved efficacy and tolerability.

Introduction

Cyclobenzaprine has been a mainstay in the symptomatic treatment of acute muscle spasms for decades.[1][2] Its chemical structure bears a close resemblance to tricyclic antidepressants, and it exerts its primary effects within the central nervous system at the brainstem level, rather than directly on skeletal muscle.[1][2] The therapeutic action of cyclobenzaprine is believed to involve the modulation of descending serotonergic and noradrenergic pathways, leading to a reduction in tonic somatic motor activity.[3][4] However, its clinical use is often accompanied by a notable incidence of side effects, including drowsiness, dizziness, and dry mouth, which are linked to its antagonist activity at various neurotransmitter receptors.[5]

Cyclobenzaprine possesses a chiral center, resulting in the existence of two enantiomers: (S)-(+)-cyclobenzaprine and (R)-(-)-cyclobenzaprine. As with many chiral drugs, these enantiomers can exhibit distinct pharmacological and pharmacokinetic properties.[6][7] This guide will explore the current understanding of the stereoselective pharmacodynamics of cyclobenzaprine enantiomers, providing a foundation for future research and development in this area.

Pharmacodynamics and Receptor Binding Profiles

The pharmacological effects of cyclobenzaprine are mediated through its interaction with a range of G-protein coupled receptors (GPCRs). The primary targets implicated in both its therapeutic and adverse effects are the serotonin 5-HT2A receptor, the alpha-1 adrenergic receptor, and the histamine H1 receptor.[5]

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is considered a key mechanism contributing to the muscle relaxant properties of cyclobenzaprine.[3] The 5-HT2A receptor is a Gq-protein coupled receptor, and its activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[8][9][10] This signaling pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[10][11]

Alpha-1 Adrenergic Receptor Antagonism

Cyclobenzaprine also exhibits antagonist activity at alpha-1 adrenergic receptors.[5] Similar to the 5-HT2A receptor, the alpha-1 adrenergic receptor is coupled to the Gq signaling pathway.[8] Its blockade can lead to vasodilation and may contribute to side effects such as dizziness and orthostatic hypotension.

Histamine H1 Receptor Antagonism

The prominent sedative effects of cyclobenzaprine are largely attributed to its potent antagonism of the histamine H1 receptor.[5] The H1 receptor is also a Gq-protein coupled receptor, and its signaling cascade mirrors that of the 5-HT2A and alpha-1 adrenergic receptors, involving PLC, IP3, and DAG.[12][13][14]

Stereoselective Binding of Enantiomers

While comprehensive quantitative data on the stereoselective binding of cyclobenzaprine enantiomers is still emerging, preliminary studies and the principles of stereopharmacology suggest that the (+) and (-) enantiomers likely possess different affinities for these receptor targets. The differential binding affinities would, in turn, lead to variations in their functional potencies as antagonists.

Table 1: Receptor Binding Affinities (Ki) of Cyclobenzaprine (Racemic)

| Receptor Subtype | Reported Ki (nM) |

| 5-HT2A | 11[5] |

| Alpha-1 Adrenergic | 25[5] |

| Histamine H1 | 1.6[5] |

Note: The Ki values presented are for the racemic mixture of cyclobenzaprine. Further research is needed to delineate the specific binding affinities of the individual (+) and (-) enantiomers.

Experimental Protocols

The characterization of the binding affinities of cyclobenzaprine enantiomers to their respective receptor targets is typically achieved through in vitro radioligand binding assays.

Radioligand Binding Assay for 5-HT2A, Alpha-1 Adrenergic, and Histamine H1 Receptors

This protocol outlines a general procedure for determining the binding affinity of unlabeled cyclobenzaprine enantiomers to their target receptors expressed in cell membranes.

3.1.1. Materials

-

Cell membranes expressing the human recombinant 5-HT2A, alpha-1 adrenergic, or histamine H1 receptor.

-

Radioligand specific for each receptor (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Prazosin for alpha-1 adrenergic, [3H]-Pyrilamine for H1).

-

Unlabeled cyclobenzaprine enantiomers ((+)-cyclobenzaprine and (-)-cyclobenzaprine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well microplates.

3.1.2. Procedure

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .[15]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Assay buffer (for total binding).

-

A high concentration of a known non-specific ligand (for non-specific binding).

-

Increasing concentrations of the unlabeled cyclobenzaprine enantiomer.

-

-

Radioligand Addition: Add the specific radioligand at a concentration close to its Kd value to all wells.[16]

-

Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.[15][16]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[15]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[15]

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration. Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation.[17]

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the Gq-protein coupled signaling pathways for the 5-HT2A, alpha-1 adrenergic, and histamine H1 receptors.

Caption: Gq-protein coupled receptor signaling pathway for 5-HT2A, alpha-1 adrenergic, and H1 receptors.

Metabolism and Pharmacokinetics

The metabolism of cyclobenzaprine is primarily hepatic and involves N-demethylation, hydroxylation, and glucuronidation. The major cytochrome P450 (CYP) enzymes responsible for its metabolism are CYP3A4 and CYP1A2, with a minor contribution from CYP2D6.[18][19]

Stereoselective Metabolism

The metabolism of chiral drugs by CYP enzymes can be stereoselective, leading to different rates of clearance for each enantiomer.[20] While specific studies on the stereoselective metabolism of cyclobenzaprine are limited, it is plausible that the (+) and (-) enantiomers are metabolized at different rates by CYP3A4 and CYP1A2. This could result in different plasma concentrations and durations of action for each enantiomer, further contributing to the overall pharmacodynamic profile of the racemic mixture.

Caption: Experimental workflow for investigating the stereoselectivity of cyclobenzaprine enantiomers.

In Vivo Studies and Clinical Implications

While in vitro binding studies provide valuable information about the molecular interactions of cyclobenzaprine enantiomers, in vivo studies are essential to understand their integrated physiological effects. Animal models of muscle spasm can be utilized to compare the muscle relaxant efficacy of the individual enantiomers. Such studies would be instrumental in determining whether one enantiomer is more potent or has a more favorable therapeutic index than the racemate.

The potential for stereoselective side effects is also a critical area of investigation. For instance, if one enantiomer exhibits a higher affinity for the histamine H1 receptor, it would be expected to be more sedating. The development of a single-enantiomer formulation of cyclobenzaprine could offer a therapeutic advantage by maximizing the desired muscle relaxant effects while minimizing unwanted side effects.

Conclusion and Future Directions

The pharmacodynamics of cyclobenzaprine are complex, involving interactions with multiple receptor systems. The chirality of the molecule introduces another layer of complexity, with the potential for stereoselective binding, functional activity, and metabolism. While the current body of evidence points towards the importance of 5-HT2A, alpha-1 adrenergic, and histamine H1 receptor antagonism in the overall pharmacological profile of cyclobenzaprine, a significant knowledge gap exists regarding the specific contributions of the (+) and (-) enantiomers.

Future research should focus on:

-

Quantitative Stereoselective Binding Studies: Determining the Ki values of (+)- and (-)-cyclobenzaprine at a comprehensive panel of relevant receptors.

-

In Vitro Functional Assays: Characterizing the functional antagonist potencies of the enantiomers at their primary targets.

-

Stereoselective Metabolism Studies: Investigating the differential metabolism of the enantiomers by key CYP450 isoforms.

-

In Vivo Efficacy and Side-Effect Profiling: Comparing the muscle relaxant efficacy and the incidence of side effects of the individual enantiomers in appropriate animal models.

A deeper understanding of the stereoselectivity of cyclobenzaprine will be invaluable for the development of improved skeletal muscle relaxants with enhanced efficacy and a more favorable safety profile. The targeted development of a single-enantiomer formulation represents a promising strategy to optimize the therapeutic benefits of this important class of medication.

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclobenzaprine - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 12. researchgate.net [researchgate.net]

- 13. proteopedia.org [proteopedia.org]

- 14. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pdspdb.unc.edu [pdspdb.unc.edu]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dialnet.unirioja.es [dialnet.unirioja.es]

- 20. mdpi.com [mdpi.com]

Cyclobenzaprine Hydrochloride: A Comprehensive Technical Guide on Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobenzaprine hydrochloride is a centrally acting skeletal muscle relaxant with a chemical structure closely related to tricyclic antidepressants.[1] Its therapeutic effects are believed to be mediated through its complex interactions with various neurotransmitter systems within the central nervous system (CNS), primarily at the brainstem level.[2][3] This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity profile of cyclobenzaprine, offering a valuable resource for researchers and professionals involved in drug discovery and development. The information presented herein is crucial for understanding its mechanism of action, predicting potential off-target effects, and guiding the development of more selective therapeutic agents.

Core Mechanism of Action

While the precise mechanism of action is not fully elucidated, it is understood that cyclobenzaprine does not act directly on skeletal muscle.[3] Instead, it relieves muscle spasms of local origin by reducing tonic somatic motor activity.[3] This is thought to be achieved through the modulation of descending serotonergic and noradrenergic pathways in the spinal cord.[4] Evidence suggests that cyclobenzaprine's muscle relaxant properties may stem from the activation of locus coeruleus neurons, leading to an increased release of norepinephrine in the ventral horn of the spinal cord, which in turn inhibits alpha motor neurons.[4]

Receptor Binding Affinity and Selectivity Profile

Cyclobenzaprine exhibits a broad pharmacological profile, interacting with a variety of G protein-coupled receptors (GPCRs) and neurotransmitter transporters. Its binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

The following tables summarize the quantitative data on the binding affinity of cyclobenzaprine and its active metabolite, norcyclobenzaprine, for various receptors and transporters.

Table 1: Cyclobenzaprine Receptor and Transporter Binding Affinity

| Target | Kᵢ (nM) | Receptor/Transporter Type | Primary Signaling Mechanism |

| Serotonin Receptors | |||

| 5-HT2A | 62[5] | Gq-coupled Receptor | ↑ IP₃/DAG, ↑ Ca²⁺ |

| 5-HT1A | 2900[5] | Gi-coupled Receptor | ↓ cAMP |

| Histamine Receptors | |||

| H1 | Potent antagonist[6] | Gq-coupled Receptor | ↑ IP₃/DAG, ↑ Ca²⁺ |

| Adrenergic Receptors | |||

| α1-Adrenergic | Potent antagonist | Gq-coupled Receptor | ↑ IP₃/DAG, ↑ Ca²⁺ |

| α2-Adrenergic | Potent antagonist | Gi-coupled Receptor | ↓ cAMP |

| Muscarinic Receptors | |||

| M1, M2, M3 | Antagonist[1] | Gq/Gi-coupled Receptors | ↑ IP₃/DAG, ↑ Ca²⁺ / ↓ cAMP |

| Neurotransmitter Transporters | |||

| Norepinephrine Transporter (NET) | High affinity | Transporter | Reuptake Inhibition |

| Serotonin Transporter (SERT) | High affinity | Transporter | Reuptake Inhibition |

Table 2: Norcyclobenzaprine Receptor Binding Affinity

| Target | Kᵢ (nM) |

| Serotonin Receptors | |

| 5-HT2A | High affinity |

| Histamine Receptors | |

| H1 | High affinity |

| Muscarinic Receptors | |

| M1 | High affinity |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinity and functional activity of cyclobenzaprine.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., cyclobenzaprine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors)

-

Unlabeled test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well microplates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer.[7]

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

A fixed volume of the prepared cell membranes.

-

A fixed concentration of the radiolabeled ligand.

-

Increasing concentrations of the unlabeled test compound (cyclobenzaprine).

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.

-

For determining total binding, add only the cell membranes and the radiolabeled ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[7]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand Binding Assay Workflow

Functional Assay: Calcium Mobilization

This assay measures the functional activity of a compound at a Gq-coupled receptor by detecting changes in intracellular calcium concentration.

Materials:

-

Cells expressing the target Gq-coupled receptor (e.g., H1 or 5-HT2A)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compound (this compound)

-

Agonist for the target receptor (e.g., histamine for H1 receptors)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the cells expressing the target receptor into a 96-well black, clear-bottom microplate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate for a specific time (e.g., 45-60 minutes) at 37°C to allow the cells to take up the dye.[9]

-

Compound Addition: Place the plate in a fluorescence plate reader. Add the test compound (cyclobenzaprine) at various concentrations to the wells and incubate for a short period.

-

Agonist Stimulation and Measurement: Inject a known concentration of the agonist into the wells and immediately begin measuring the fluorescence intensity over time. The binding of the agonist to the receptor will trigger a Gq-mediated signaling cascade, leading to the release of intracellular calcium and an increase in fluorescence.

-

Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. To determine the antagonistic effect of cyclobenzaprine, compare the calcium response in the presence of the compound to the response with the agonist alone. Calculate the IC₅₀ value for the inhibition of the agonist-induced calcium signal.

Calcium Mobilization Assay Workflow

Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters (e.g., SERT and NET).

Materials:

-

Cells or synaptosomes expressing the target transporter (SERT or NET)

-

Radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine)

-

Test compound (this compound)

-

Uptake buffer

-

Wash buffer (ice-cold)

-

Scintillation cocktail

-

Filtration apparatus or multi-well plates

-

Scintillation counter or appropriate detector for non-radioactive methods

Procedure:

-

Preparation: Prepare a suspension of cells or synaptosomes expressing the target transporter in uptake buffer.

-

Pre-incubation: Pre-incubate the cell/synaptosome suspension with various concentrations of the test compound (cyclobenzaprine) for a short period.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process. Incubate for a defined time at a specific temperature (e.g., 37°C).[10]

-

Termination of Uptake: Stop the uptake by rapidly adding ice-cold wash buffer and filtering the mixture through a glass fiber filter to trap the cells/synaptosomes. Alternatively, for plate-based assays, rapidly wash the cells.

-

Measurement: Measure the amount of radiolabeled neurotransmitter taken up by the cells/synaptosomes using a scintillation counter.

-

Data Analysis: Determine the inhibitory effect of cyclobenzaprine by comparing the uptake in the presence of the compound to the control uptake (without the compound). Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

Neurotransmitter Uptake Assay Workflow

Signaling Pathways

The interaction of cyclobenzaprine with its primary receptor targets initiates intracellular signaling cascades that ultimately produce its physiological effects. As an antagonist, cyclobenzaprine blocks the activation of these pathways by endogenous ligands.

Gq-Coupled Receptor Signaling (e.g., 5-HT2A, H1, α1-Adrenergic, M1, M3)

Activation of Gq-coupled receptors by an agonist leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response. Cyclobenzaprine, by acting as an antagonist at these receptors, prevents this cascade from occurring.[11][12]

Gq-Coupled Receptor Signaling Pathway

Gi-Coupled Receptor Signaling (e.g., 5-HT1A, α2-Adrenergic, M2)

Agonist binding to Gi-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent changes in the phosphorylation state of its target proteins, resulting in a cellular response. As an antagonist, cyclobenzaprine would block this inhibitory effect, potentially leading to a disinhibition of adenylyl cyclase.

Gi-Coupled Receptor Signaling Pathway

Conclusion

This compound possesses a complex pharmacological profile characterized by its interaction with multiple receptor systems and neurotransmitter transporters. Its high affinity for 5-HT2, histamine H1, and various adrenergic and muscarinic receptors contributes to both its therapeutic efficacy as a muscle relaxant and its side effect profile, which includes drowsiness and anticholinergic effects. The detailed binding data and experimental protocols provided in this guide offer a foundational understanding for further research into the nuanced mechanisms of cyclobenzaprine and for the development of future therapeutics with improved selectivity and reduced side effects. The visualization of the associated signaling pathways further clarifies the downstream consequences of receptor antagonism by cyclobenzaprine. This comprehensive overview serves as a critical resource for scientists and researchers in the field of pharmacology and drug development.

References

- 1. Cyclobenzaprine - Wikipedia [en.wikipedia.org]

- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intracellular calcium mobilization assays [bio-protocol.org]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

cyclobenzaprine hydrochloride degradation pathways and identification of byproducts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of cyclobenzaprine hydrochloride, a widely used muscle relaxant. Understanding the stability of this active pharmaceutical ingredient (API) is critical for ensuring drug product quality, safety, and efficacy. This document details the identified degradation byproducts, the pathways through which they form, and the experimental protocols for conducting forced degradation studies.

Overview of Cyclobenzaprine Degradation

This compound is susceptible to degradation under various stress conditions, primarily through oxidative pathways.[1][2][3] Forced degradation studies, as recommended by the International Conference on Harmonization (ICH) guidelines, are essential to identify potential degradants that could arise during manufacturing, storage, and administration.[3] These studies typically involve exposing the drug substance to heat, humidity, light, and solutions of varying pH (acidic and basic) and oxidative stress.[1][2]

The primary degradation mechanisms involve oxidation of the exocyclic and endocyclic double bonds within the dibenzocycloheptene ring system, as well as oxidation of the tertiary amine group in the alkyl side chain.[1][2] This leads to a variety of byproducts, some of which are also known metabolites.

Key Degradation Pathways and Byproducts

Systematic studies have identified several major degradation products of cyclobenzaprine. The degradation process is often initiated by the formation of unstable epoxide intermediates, which then undergo further transformation.[1][2]

Oxidative Degradation

Oxidation is the most significant degradation pathway for cyclobenzaprine.[1][3]

-

N-Oxidation: The tertiary amine of the cyclobenzaprine side chain can be oxidized to form Cyclobenzaprine N-oxide.[1][2][4] This is a common metabolic pathway as well.

-

Epoxidation and Subsequent Reactions: The double bonds in the central seven-membered ring are susceptible to oxidation, forming epoxides. These epoxides are unstable and can be hydrolyzed to form diols (glycols).[1][2] Further oxidation and cleavage of the ring can lead to the formation of bisaldehyde, bisacid, and ketone derivatives.[1][2]

A significant oxidative degradation pathway leads to the cleavage of the alkyl side chain, resulting in the formation of dibenzosuberenone and its subsequent oxidation product, anthraquinone.[1][2] Dibenzocycloheptatrienone (DZ) is another major oxidative degradation product.[5][6]

The following diagram illustrates the primary oxidative degradation pathways of cyclobenzaprine.

Caption: Oxidative degradation pathways of cyclobenzaprine.

Hydrolytic Degradation

Cyclobenzaprine shows significant degradation under both acidic and basic hydrolytic conditions.[3] In acidic media, protonation of the tertiary amine can facilitate certain degradation pathways.[1][2] Under basic conditions, different degradation profiles may be observed. Amitriptyline has been identified as a byproduct in both acidic and basic media.[4]

Photolytic and Thermal Degradation

While cyclobenzaprine is susceptible to hydrolytic and oxidative stress, it has been reported to be relatively stable under thermal and photolytic stress conditions.[3] However, some degradation can still occur, and it is crucial to evaluate these conditions as per ICH guidelines.

Summary of Identified Degradation Byproducts

The following table summarizes the major degradation byproducts of this compound identified in various studies.

| Degradation Byproduct | Chemical Name | Formation Condition(s) | Reference(s) |

| Cyclobenzaprine N-oxide | 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-N-oxide | Oxidation | [1][2][4] |

| Dibenzosuberenone | 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one | Oxidation, Side-chain cleavage | [1][2] |

| Anthraquinone | 9,10-Anthracenedione | Oxidation | [1][2][4] |

| Dibenzocycloheptatrienone (DZ) | 5H-Dibenzo[a,d]cyclohepten-5-one | Oxidation | [5][6] |

| Amitriptyline | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine | Acidic and Basic Hydrolysis | [4] |

| Epoxides | - | Oxidation | [1][2] |

| Glycols | - | Hydrolysis of Epoxides | [1][2] |

| Bisaldehyde Derivatives | - | Oxidation | [1][2] |

| Bisacid Derivatives | - | Oxidation | [1][2] |

| Ketone Derivatives | - | Oxidation | [1][2] |

| Carbinole | - | Intermediate | [4][7] |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound, based on methodologies cited in the literature. These should be adapted and optimized for specific drug products.

General Workflow

The diagram below outlines a typical workflow for a forced degradation study.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Degradation Products of this compound, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Cyclobenzaprine Hydrochloride in Human Plasma using LC-MS/MS

Introduction

Cyclobenzaprine is a widely prescribed skeletal muscle relaxant for the relief of muscle spasms associated with acute, painful musculoskeletal conditions. Accurate and sensitive quantification of cyclobenzaprine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure efficacy and safety. This document provides a detailed application note and protocol for the quantification of cyclobenzaprine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

I. Experimental Protocols

This section details the necessary steps for sample preparation, and the conditions for LC-MS/MS analysis. The protocols are based on established and validated methods found in the scientific literature.

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for extracting cyclobenzaprine from the complex plasma matrix, providing a clean sample for analysis.

-

Materials and Reagents:

-

Human plasma (collected in K2-EDTA tubes)

-

Cyclobenzaprine hydrochloride reference standard

-

Escitalopram (Internal Standard - IS)

-

Saturated sodium carbonate solution

-

Hexane-diethyl ether (3:1, v/v)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or Milli-Q)

-

Ammonium acetate

-

Formic acid

-

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of cyclobenzaprine and escitalopram (IS) in methanol.

-

Prepare working standard solutions by diluting the stock solution with a mixture of acetonitrile and water (50:50, v/v) to create calibration curve (CC) standards.

-

Spike blank human plasma with the working standard solutions to obtain CC and QC samples at various concentrations.

-

-

Extraction Protocol:

-

Pipette 200 µL of human plasma (blank, CC, QC, or unknown sample) into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., escitalopram) to each tube, except for the blank plasma.

-

Vortex the tubes for 30 seconds.

-

Add 50 µL of saturated sodium carbonate solution to basify the plasma samples.

-

Add 1 mL of hexane-diethyl ether (3:1, v/v) as the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase.

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

B. LC-MS/MS Analytical Method

The following conditions are a composite of validated methods and can be optimized for specific instrumentation.

-

Liquid Chromatography (LC) Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.

-

Column: A reversed-phase column, such as a C18 or a cyano (CN) column (e.g., Ultimate XB-CN, 150 x 2.1 mm, 5 µm), is suitable.[1]

-

Mobile Phase:

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 30-40°C.

-

Run Time: A short run time of 2.5 to 5 minutes is typically sufficient.[3]

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][2][4]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature according to the specific instrument manufacturer's guidelines to achieve maximum signal intensity for both the analyte and the internal standard.

-

II. Data Presentation

The quantitative performance of the LC-MS/MS method for cyclobenzaprine should be rigorously validated. The following tables summarize typical validation parameters reported in the literature.

Table 1: LC-MS/MS Method Parameters for Cyclobenzaprine Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Sample Preparation | Liquid-Liquid Extraction (Hexane:Diethyl ether)[1] | Protein Precipitation (Acetonitrile)[2] | Liquid-Liquid Extraction (Methyl tert-butyl ether)[2] |

| LC Column | Ultimate XB-CN (150 x 2.1 mm, 5 µm)[1] | Agela C18[2][3] | Not Specified |

| Mobile Phase | Acetonitrile:Water (40:60) with 10mM Ammonium Acetate & 0.1% Formic Acid[1] | Acetonitrile:5mM Ammonium Acetate:Formic Acid (90:10:0.01)[2][3] | Acetonitrile:0.1% Formic Acid (90:10)[2][4] |

| Flow Rate | Not Specified | 0.3 mL/min[3] | 0.5 mL/min[2][4] |

| Ionization Mode | ESI Positive[1] | ESI Positive[2][3] | ESI Positive[2][4] |

| MRM Transition (Analyte) | m/z 276.2 → 216.2[1] | m/z 276.2 → 216.1[2][3] | m/z 276.6 → 216.4[2][4] |

| MRM Transition (IS) | m/z 325.2 → 109.1 (Escitalopram)[1] | m/z 325.1 → 109.0 (Escitalopram)[2][3] | m/z 325.1 → 109 (Escitalopram)[2][4] |

Table 2: Summary of Method Validation Data

| Parameter | Result Range |

| Linearity Range | 0.02 - 50 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 0.02 - 0.05 ng/mL[2] |

| Intra-day Precision (%RSD) | ≤ 12.8%[3] |

| Inter-day Precision (%RSD) | ≤ 12.8%[3] |

| Accuracy (%RE) | Within ± 5.6%[3] |

| Recovery | ~83%[2][4] |

| Correlation Coefficient (r²) | > 0.999[2][4] |

III. Visualizations

The following diagrams illustrate the key workflows in the quantification of cyclobenzaprine from human plasma.

Caption: Overall experimental workflow for cyclobenzaprine quantification.

Caption: Detailed steps of the Liquid-Liquid Extraction protocol.

Caption: Logical flow of the LC-MS/MS analysis for cyclobenzaprine and IS.

References

- 1. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: Validated HPLC Method for the Determination of Cyclobenzaprine Hydrochloride in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of cyclobenzaprine hydrochloride in pharmaceutical dosage forms. The described method is simple, accurate, precise, and suitable for routine quality control and stability testing. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a centrally acting skeletal muscle relaxant used to alleviate muscle spasms associated with acute, painful musculoskeletal conditions. Ensuring the quality and potency of this compound in pharmaceutical formulations is critical for its therapeutic efficacy and safety. This application note provides a comprehensive protocol for a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. These conditions were established to provide a symmetrical peak shape, good resolution, and a reasonable analysis time.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.01% Orthophosphoric acid (61:39 v/v)[1][2][3][4] |

| Alternative: Acetonitrile:Phosphate buffer (pH 3.0) (65:35% v/v)[5] | |

| Flow Rate | 0.9 mL/min[1][2][3][4] |

| Alternative: 1.0 mL/min[5] | |

| Detection Wavelength | 224 nm[1][2][3][4] or 289.4 nm[5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 40°C |

| Run Time | Approximately 10 minutes |

Method Validation Summary

The HPLC method was validated for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ). The results, summarized in Table 2, demonstrate that the method is suitable for its intended purpose.

Table 2: Summary of Method Validation Data

| Validation Parameter | Result |

| Linearity Range | 5-25 µg/mL[1][2][3][4] |

| Correlation Coefficient (r²) | > 0.999[1][2][3] |

| Accuracy (% Recovery) | 99.86% - 100.71%[1][2][3] |

| Precision (% RSD) | |

| - Intraday | < 0.28%[1][2][3] |

| - Interday | < 0.29%[1][2][3] |

| Robustness (% RSD) | < 0.09% for variations in flow rate and wavelength[1][2][3] |

| Specificity | No interference from placebo and degradation products |

| LOD & LOQ | Sufficient for the determination of the active ingredient |

Experimental Protocols

Reagents and Materials

-

This compound Reference Standard (USP grade)

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

Orthophosphoric acid (AR grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Water (HPLC grade)

-

Commercial this compound tablets

-

0.45 µm membrane filters

Preparation of Mobile Phase

Mobile Phase A (Methanol: 0.01% Orthophosphoric acid): Prepare a 0.01% solution of orthophosphoric acid in HPLC grade water. Mix 610 mL of HPLC grade methanol with 390 mL of the 0.01% orthophosphoric acid solution.[4] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

Mobile Phase B (Acetonitrile:Phosphate buffer): Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid. Mix 650 mL of acetonitrile with 350 mL of the phosphate buffer.[5] Filter and degas as described above.

Preparation of Standard Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions (5-25 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-25 µg/mL.[1][2][3][4]

Preparation of Sample Solution

Weigh and finely powder not fewer than 20 tablets. Transfer an amount of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 10 µg/mL).

System Suitability Test

Before starting the analysis, inject the standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

Validation Protocol

-

Specificity: Analyze the drug, placebo, and a mixture of the drug and placebo. The chromatograms should show no interference from the excipients at the retention time of this compound.

-

Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient.

-

Accuracy: Perform recovery studies by spiking a known amount of the standard drug into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Calculate the percentage recovery.

-

Precision:

-

Repeatability (Intraday Precision): Analyze six replicate injections of the sample solution on the same day and under the same experimental conditions.

-

Intermediate Precision (Interday Precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

-

-

Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, and detection wavelength by ±2 nm) and assess the effect on the results.

Diagrams

References

- 1. scispace.com [scispace.com]

- 2. journalajocs.com [journalajocs.com]

- 3. researchgate.net [researchgate.net]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. Development and validation of dissolution test method for determination of this compound from its formulation using HPLC - Int J Pharm Chem Anal [ijpca.org]

Application Note: In Vitro Assessment of Cyclobenzaprine Hydrochloride on Skeletal Muscle Cell Contractility

For Research Use Only.

Abstract

This document provides a detailed protocol for the in vitro assessment of cyclobenzaprine hydrochloride's effects on the contractility of skeletal muscle cells. While cyclobenzaprine is primarily recognized as a centrally acting muscle relaxant, this protocol facilitates the investigation of any potential direct effects on muscle cell function.[1][2] The murine C2C12 myoblast cell line is utilized to form differentiated, contractile myotubes. The protocol outlines procedures for cell culture and differentiation, electrical pulse stimulation (EPS) to induce contractions, and two primary methods for quantifying contractility: video-based contraction analysis and intracellular calcium imaging. This application note is intended for researchers in drug development and muscle physiology to explore the direct cellular mechanisms of muscle relaxants.

Introduction

This compound is a widely prescribed medication for the relief of skeletal muscle spasms associated with acute musculoskeletal conditions.[3] Its mechanism of action is predominantly understood to be within the central nervous system, specifically at the brainstem, leading to a reduction in tonic somatic motor activity.[1][2][4] Structurally related to tricyclic antidepressants, it is not believed to act directly on the neuromuscular junction or skeletal muscle fibers.[1] However, a comprehensive understanding of a drug's activity profile includes characterizing its effects at the cellular level of target tissues.

This protocol describes a robust in vitro model using differentiated C2C12 myotubes to assess whether this compound has any direct modulatory effect on muscle cell contractility. C2C12 cells are a well-established murine myoblast line that can be chemically induced to differentiate and fuse into multinucleated, contractile myotubes, mimicking skeletal muscle fibers.[5][6] Contractility is induced through electrical pulse stimulation (EPS), and the response is quantified by measuring the physical shortening of the myotubes and the associated intracellular calcium transients.

Materials and Reagents

-

C2C12 mouse myoblast cell line

-

Dulbecco's Modified Eagle Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-